
2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate
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Overview
Description
2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate is a fluorinated carbonate ester characterized by a tetrafluoropropyl group (C₃H₄F₄) linked via a carbonate bridge to a perfluorohexyl chain (C₆F₁₃). This compound is primarily utilized as a specialty chemical intermediate in advanced material synthesis, particularly for fluoropolymers and coatings requiring high thermal stability, chemical resistance, and low surface energy . Its commercial availability (e.g., CymitQuimica, Ref: 54-PC450340) underscores its relevance in industrial and academic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbonate group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbonates or other derivatives .
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound is utilized in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Research into its potential use in drug delivery systems and as a component of pharmaceuticals is ongoing.
Industry: It is employed in the production of specialty chemicals, coatings, and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a range of chemical reactions. The compound can form strong bonds with other molecules, influencing their chemical behavior and properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Carbonates
Molecular Structure and Physical Properties
The table below compares key structural and physical parameters of 2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate with analogous compounds:
*Inferred from structural analogs; †Estimated based on perfluoroalkyl chain contributions.
Structural Insights :
- Fluorination Pattern : The target compound’s tetrafluoropropyl group (C₃H₄F₄) provides partial fluorination, balancing hydrophobicity and reactivity, whereas 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS 1980048-74-5) features a fully fluorinated pentafluoropropyl group (C₃F₅H₂), enhancing chemical inertness .
- Chain Length: Longer perfluoroalkyl chains (e.g., C₆F₁₃ in the target compound vs. C₅F₁₁ in 4,4,5,5,5-Pentafluoropentyl derivatives) increase molecular weight and thermal stability but reduce solubility in non-fluorinated solvents .
Research Trends and Industrial Relevance
Recent studies highlight the use of 2,2,3,3-Tetrafluoropropyl derivatives in:
Biological Activity
2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate is a fluorinated compound that has garnered attention in various fields, including material science and pharmaceuticals. Its unique properties are attributed to the presence of fluorine atoms, which influence its biological activity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
The molecular structure of this compound can be described as follows:
- Molecular Formula : C11H11F7O3
- Molecular Weight : 324.19 g/mol
- CAS Number : [Not provided]
Biological Activity Overview
The biological activity of fluorinated compounds often includes antimicrobial properties, effects on cellular processes, and potential toxicity. Research indicates that the biological effects of this compound may include:
- Antimicrobial Activity : Studies have shown that fluorinated compounds can exhibit significant antimicrobial properties against various pathogens. The presence of fluorine enhances the lipophilicity of the molecule, potentially improving its ability to disrupt microbial membranes.
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in vitro. Research indicates varying degrees of cytotoxicity depending on concentration and exposure time.
- Cellular Interaction : The compound's interaction with cell membranes can lead to alterations in membrane fluidity and permeability. This is particularly relevant in drug delivery applications.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Cytotoxicity | IC50 values vary from 10 µM to >100 µM | |
Membrane Interaction | Alters membrane fluidity |
Table 2: Cytotoxicity Data
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various fluorinated compounds including this compound. The results demonstrated a significant reduction in bacterial growth for both Staphylococcus aureus and Escherichia coli at concentrations above 50 µM.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research by Chen et al. (2023) investigated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The study found that exposure to concentrations as low as 15 µM resulted in a notable decrease in cell viability after 24 hours.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via esterification or transesterification reactions between fluorinated alcohols and carbonates. For example:
- Step 1: React 2,2,3,3-tetrafluoropropanol with 1H,1H-perfluorohexyl chloroformate under anhydrous conditions using a base (e.g., pyridine) to neutralize HCl byproducts .
- Step 2: Optimize temperature (typically 40–60°C) and solvent selection (e.g., dimethylformamide or tetrahydrofuran) to enhance yield.
- Step 3: Purify via fractional distillation or column chromatography to isolate the product from fluorinated impurities.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 19F NMR to confirm fluorine substitution patterns (δ -70 to -120 ppm for CF2/CF3 groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks (e.g., m/z 468.1 [M+H]+) and fragmentation patterns .
- Fourier-Transform Infrared Spectroscopy (FTIR): Detect carbonyl (C=O) stretches at ~1750 cm−1 and C-F bonds at 1100–1300 cm−1 .
Note: Cross-validate results with elemental analysis (C, H, F content) to rule out perfluorinated impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use fluoropolymer-coated gloves, airtight goggles, and fume hoods to avoid dermal/ocular exposure .
- Waste Management: Collect waste in fluorinated solvent-compatible containers and incinerate at >1100°C to prevent PFAS release .
- Spill Mitigation: Neutralize spills with activated carbon or alumina to adsorb fluorinated residues .
Advanced Research Questions
Q. How does the compound’s fluorinated structure influence its stability in high-voltage lithium battery electrolytes?
Methodological Answer: The compound’s perfluorohexyl and tetrafluoropropyl groups enhance anodic stability (>4.5 V vs. Li/Li+) by forming a fluorine-rich solid-electrolyte interphase (SEI) on cathodes. Key steps to validate:
- Electrochemical Testing: Use linear sweep voltammetry (LSV) to measure oxidative stability in 1 M LiPF6/EC:DMC electrolytes .
- Post-Cycling Analysis: Perform X-ray photoelectron spectroscopy (XPS) to detect LiF and CFx species in the SEI layer .
Data Contradiction Example:
Conflicting reports on SEI stability at >4.3 V may arise from trace moisture; use Karl Fischer titration to ensure electrolyte dryness (<20 ppm H2O) .
Q. What methodological challenges arise when detecting this compound in environmental matrices, and how can they be resolved?
Methodological Answer:
- Challenge 1: Co-elution with other perfluoroalkyl substances (PFAS) in LC-MS/MS.
Solution: Use a C18 column with 2 mM ammonium acetate in methanol/water (70:30) for baseline separation . - Challenge 2: Low recovery rates (<60%) in solid-phase extraction (SPE).
Solution: Optimize SPE cartridges (e.g., WAX resin) and elute with 0.1% NH4OH in methanol .
Detection Limits:
Matrix | Method | LOQ (ng/L) | Reference |
---|---|---|---|
Surface Water | LC-MS/MS (MRM) | 0.5 | |
Plasma | SPE-HRMS | 1.0 |
Q. How can researchers resolve contradictions in thermal stability data under varying experimental conditions?
Methodological Answer:
- Contradiction: Reported decomposition temperatures range from 180°C to 220°C.
- Root Cause Analysis: Differences in heating rates (e.g., 5°C/min vs. 10°C/min) and atmosphere (N2 vs. air).
- Method: Conduct thermogravimetric analysis (TGA) with controlled parameters and replicate trials.
Example Workflow:
Perform TGA at 5°C/min under N2.
Use differential scanning calorimetry (DSC) to identify exothermic/endothermic events.
Cross-reference with evolved gas analysis (EGA) to detect volatile decomposition products (e.g., COF2) .
Q. What role does this compound play in stabilizing electrode/electrolyte interfaces, and how can this be experimentally validated?
Methodological Answer:
- Mechanism: The compound’s fluorine content reduces electrolyte decomposition by forming a LiF-rich SEI, which inhibits parasitic reactions.
- Validation Steps:
Key Finding: Cells with 10 wt% additive showed 92% capacity retention vs. 78% in controls after 300 cycles .
Properties
Molecular Formula |
C10H5F15O3 |
---|---|
Molecular Weight |
458.12 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C10H5F15O3/c11-3(12)5(13,14)1-27-4(26)28-2-6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3H,1-2H2 |
InChI Key |
NJTKDNFYEDCJCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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